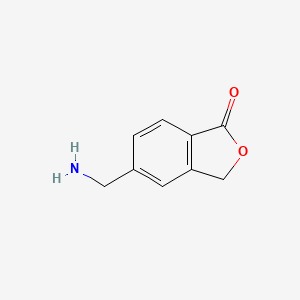

5-(aminomethyl)isobenzofuran-1(3H)-one

説明

5-(Aminomethyl)isobenzofuran-1(3H)-one is a benzo-fused heterocyclic compound characterized by a lactone ring and an aminomethyl substituent at the 5-position. Isobenzofuranones (phthalides) are widely recognized for their diverse pharmacological activities, including antioxidant, antiplatelet, antitumor, and antimicrobial properties . The aminomethyl group introduces a polar, nucleophilic moiety, distinguishing this derivative from other substituted isobenzofuranones.

特性

分子式 |

C9H9NO2 |

|---|---|

分子量 |

163.17 g/mol |

IUPAC名 |

5-(aminomethyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H9NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5,10H2 |

InChIキー |

NQXITLCDIWDXFW-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)CN)C(=O)O1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)isobenzofuran-1(3H)-one can be achieved through the iodocyclization of o-alkynylbenzamides. This process involves the formation of isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines instead of lactams . Another method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst under solvent-free conditions .

Industrial Production Methods

化学反応の分析

Types of Reactions

5-(aminomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.

Substitution: Substitution reactions can introduce new functional groups to the aminomethyl group or the isobenzofuranone ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, bases, and electrophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative oxy-cyclization can yield isocoumarin-1-imines and isobenzofuran-1-imines .

科学的研究の応用

5-(aminomethyl)isobenzofuran-1(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

作用機序

The mechanism of action of 5-(aminomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. For example, its interaction with electrophiles can lead to the formation of reactive intermediates that modulate biological pathways .

類似化合物との比較

Structural Modifications and Substituent Effects

Key structural analogs of 5-(aminomethyl)isobenzofuran-1(3H)-one differ in substituent type, position, and electronic properties. Below is a comparative analysis:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CCl3) increase electrophilicity, facilitating nucleophilic substitutions , while electron-donating groups (e.g., -OCH3, -NH2CH2) enhance resonance stabilization .

- Biological Activity: Methoxy and hydroxy derivatives exhibit antioxidant and antiplatelet effects, whereas brominated analogs are intermediates in antitumor compound synthesis .

Pharmacological Profiles

- Antioxidant Activity: Natural phthalides like Pestacin and synthetic 5-hydroxy derivatives show potent radical-scavenging activity, attributed to phenolic -OH groups. The aminomethyl group’s antioxidant efficacy is less documented but may involve amine-mediated redox pathways .

- Antiplatelet Effects: Isobenzofuranones inhibit arachidonic acid (AA)-induced platelet aggregation, but (Z)-3-benzylidene derivatives lack data in this context .

- Antitumor Potential: A dimethoxy-substituted analog from mangrove fungi demonstrated activity against oral cancer cells (IC50 = 0.08 mmol/L) , suggesting that substituent position and bulkiness impact efficacy.

Physicochemical Properties

- Solubility: Aminomethyl and hydroxy derivatives exhibit higher aqueous solubility than halogenated or methoxy analogs due to polar substituents .

- Crystallinity : Methoxy and hydroxy derivatives form planar structures with intermolecular hydrogen bonds, whereas brominated analogs show weaker van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。